Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Atazanavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV-1) infection and the acquired immunodeficiency syndrome (AIDS). Atazanavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels, mild elevations in indirect bilirubin concentration and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with atazanavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
Atazanavir, also known as reyataz or ATZ, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Atazanavir is a drug which is used in combination with other antiretroviral agents for the treatment of hiv-1 infection, as well as postexposure prophylaxis of hiv infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids of a person known to be infected with hiv when that exposure represents a substantial risk for hiv transmission. Atazanavir is considered to be a practically insoluble (in water) and relatively neutral molecule. Atazanavir has been detected in multiple biofluids, such as urine and blood. Within the cell, atazanavir is primarily located in the cytoplasm and membrane (predicted from logP).
Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
Atazanavir, also known as reyataz or ATZ, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Atazanavir is a drug which is used in combination with other antiretroviral agents for the treatment of hiv-1 infection, as well as postexposure prophylaxis of hiv infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids of a person known to be infected with hiv when that exposure represents a substantial risk for hiv transmission. Atazanavir is considered to be a practically insoluble (in water) and relatively neutral molecule. Atazanavir has been detected in multiple biofluids, such as urine and blood. Within the cell, atazanavir is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
198904-31-3
VCID:
VC0000138
InChI:
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1
SMILES:
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Molecular Formula:
C₃₈H₅₂N₆O₇
Molecular Weight:
704.9 g/mol
Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
CAS No.: 198904-31-3
APIs
VCID: VC0000138
Molecular Formula: C₃₈H₅₂N₆O₇
Molecular Weight: 704.9 g/mol
Purity: > 98%
CAS No. | 198904-31-3 |
---|---|
Product Name | Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Molecular Formula | C₃₈H₅₂N₆O₇ |
Molecular Weight | 704.9 g/mol |
IUPAC Name | methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Standard InChI | InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1 |
Standard InChIKey | AXRYRYVKAWYZBR-GASGPIRDSA-N |
Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Appearance | Solid powder |
Physical Description | Solid |
Description | Atazanavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV-1) infection and the acquired immunodeficiency syndrome (AIDS). Atazanavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels, mild elevations in indirect bilirubin concentration and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with atazanavir may result of an exacerbation of the underlying chronic hepatitis B or C. Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors. Atazanavir, also known as reyataz or ATZ, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Atazanavir is a drug which is used in combination with other antiretroviral agents for the treatment of hiv-1 infection, as well as postexposure prophylaxis of hiv infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids of a person known to be infected with hiv when that exposure represents a substantial risk for hiv transmission. Atazanavir is considered to be a practically insoluble (in water) and relatively neutral molecule. Atazanavir has been detected in multiple biofluids, such as urine and blood. Within the cell, atazanavir is primarily located in the cytoplasm and membrane (predicted from logP). |
Purity | > 98% |
Solubility | Free base slightly soluble (4-5 mg/mL) In water, 0.11 mg/L at 25 °C (est) 3.27e-03 g/L |
Synonyms | 232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |
Vapor Pressure | 1.0X10-26 mm Hg at 25 °C (est) |
Reference | 1: Grant MT, Eisner BH, Bechis SK. Ureteral Obstruction Due to Radiolucent Atazanavir Ureteral Stones. J Endourol Case Rep. 2017 Oct 1;3(1):152-154. doi: 10.1089/cren.2017.0096. eCollection 2017. PubMed PMID: 29098200; PubMed Central PMCID: PMC5665548. 2: Perrier M, Visseaux B, Landman R, Joly V, Todesco E, Yazdanpanah Y, Calvez V, Marcelin AG, Descamps D, Charpentier C. No impact of HIV-1 protease minority resistant variants on the virological response to a first-line PI-based regimen containing darunavir or atazanavir. J Antimicrob Chemother. 2017 Oct 25. doi: 10.1093/jac/dkx366. [Epub ahead of print] PubMed PMID: 29077926. 3: Restelli U, Fabbiani M, Di Giambenedetto S, Nappi C, Croce D. Update of the budget impact analysis of the simplification to atazanavir + ritonavir + lamivudine dual therapy of HIV-positive patients receiving atazanavir-based triple therapies in Italy starting from data of the Atlas-M trial. Clinicoecon Outcomes Res. 2017 Sep 27;9:569-571. doi: 10.2147/CEOR.S143377. eCollection 2017. PubMed PMID: 29026324; PubMed Central PMCID: PMC5627749. 4: Beckman JA, Wood BR, Ard KL, Price CN, Solomon DA, Zuflacht JP, Milian J, Prenner JC, Sax PE. Conflicting effects of atazanavir therapy on atherosclerotic risk factors in stable HIV patients: A randomized trial of regimen switch to atazanavir. PLoS One. 2017 Oct 12;12(10):e0181993. doi: 10.1371/journal.pone.0181993. eCollection 2017. PubMed PMID: 29023508; PubMed Central PMCID: PMC5638209. 5: Focà E, Calcagno A, Bonito A, Simiele M, Domenighini E, D/'Avolio A, Quiros Roldan E, Trentini L, Casari S, Di Perri G, Castelli F, Bonora S. Atazanavir intracellular concentrations remain stable during pregnancy in HIV-infected patients. J Antimicrob Chemother. 2017 Nov 1;72(11):3163-3166. doi: 10.1093/jac/dkx274. PubMed PMID: 28961777. 6: Kulkarni R, Hodder SL, Cao H, Chang S, Miller MD, White KL. Week 48 resistance analysis of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF versus Atazanavir + Ritonavir + Emtricitabine/Tenofovir DF in HIV-1 infected women (WAVES study GS-US-236-0128). HIV Clin Trials. 2017 Jul;18(4):164-173. doi: 10.1080/15284336.2017.1370059. PubMed PMID: 28891788. 7: Naidoo A, Naidoo K, Ramsuran V, Reddy M, Padayatchi N. Hyperbilirubinemia in atazanavir-treated human immunodeficiency virus-infected patients: the impact of the UGT1A1*28 allele. Pharmgenomics Pers Med. 2017 Aug 23;10:233-234. doi: 10.2147/PGPM.S146787. eCollection 2017. PubMed PMID: 28883739; PubMed Central PMCID: PMC5574687. 8: Song S, Ji Y, Zhang G, Zhang X, Li B, Li D, Jiang W. Protective Effect of Atazanavir Sulphate Against Pulmonary Fibrosis In Vivo and In Vitro. Basic Clin Pharmacol Toxicol. 2017 Aug 16. doi: 10.1111/bcpt.12871. [Epub ahead of print] PubMed PMID: 28816009. 9: Panagopoulos P, Maltezos E, Hatzakis A, Paraskevis D. Hyperbilirubinemia in atazanavir treated HIV-infected patients: the impact of the UGT1A1*28 allele. Pharmgenomics Pers Med. 2017 Jun 20;10:205-208. doi: 10.2147/PGPM.S107152. eCollection 2017. Review. PubMed PMID: 28790862; PubMed Central PMCID: PMC5488765. 10: Orrell C, Hagins DP, Belonosova E, Porteiro N, Walmsley S, Falcó V, Man CY, Aylott A, Buchanan AM, Wynne B, Vavro C, Aboud M, Smith KY; ARIA study team. Fixed-dose combination dolutegravir, abacavir, and lamivudine versus ritonavir-boosted atazanavir plus tenofovir disoproxil fumarate and emtricitabine in previously untreated women with HIV-1 infection (ARIA): week 48 results from a randomised, open-label, non-inferiority, phase 3b study. Lancet HIV. 2017 Jul 17. pii: S2352-3018(17)30095-4. doi: 10.1016/S2352-3018(17)30095-4. [Epub ahead of print] PubMed PMID: 28729158. |
PubChem Compound | 148192 |
Last Modified | Nov 17 2021 |
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